[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid
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Overview
Description
“[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the formula C₁₃H₁₄O₆ . It is supplied by Matrix Scientific and is classified as an irritant .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a chromone core . A specific fragmentation pattern was described for this chromone core substructure, with a characteristic fragment at m/z 153 and a neutral loss of 126 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 266.247 and a density of 1.4±0.1 g/cm3 . Its boiling point is 507.7±50.0 °C at 760 mmHg . The melting point and other physical properties are not specified in the available resources .Scientific Research Applications
- Furocoumarins, including this compound, are essential in PDT and PUVA therapy. They act as photosensitizers, which means they enhance the effects of light-based treatments for skin diseases like psoriasis and vitiligo .
- Studies have shown that furocoumarins can arrest the cell cycle in certain microorganisms, including Candida albicans. This property suggests potential anti-infective applications .
- Researchers have developed a one-pot cascade method for synthesizing this compound. It involves multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .
- Furocoumarins exhibit significant biological activity. Researchers have explored their potential as anti-HIV agents .
Photodynamic Therapy (PDT) and Psoralen-UVA (PUVA) Therapy
Anti-Infective Properties
Synthetic Chemistry and Multicomponent Reactions
Biological Activity and Drug Discovery
Analytical Chemistry and Mass Spectrometry
Safety and Hazards
Future Directions
The future directions for the study and application of this compound could involve its structural characterization and evaluation of biological activity for new drug discovery . The development of high-throughput methods for the structural classification and annotation of secondary metabolites like this compound could also be a promising direction .
properties
IUPAC Name |
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-13(2)5-9(15)12-8(14)3-7(4-10(12)19-13)18-6-11(16)17/h3-4,14H,5-6H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOVPSDBMQUDQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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